1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one
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Overview
Description
1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one is a complex organic compound that features a unique imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclopropyl group and the piperidine moiety. The final step involves the attachment of the 2-methylpropan-1-one group. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce an alkane or an amine .
Scientific Research Applications
1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of a kinase involved in cell signaling pathways, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the same core structure but differ in their substituents.
Cyclopropyl-containing compounds: These compounds feature a cyclopropyl group, which can impart unique chemical properties.
Piperidine derivatives: These compounds contain a piperidine ring, which is common in many pharmaceuticals
Uniqueness
1-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-2-methylpropan-1-one is unique due to its combination of these structural features, which can result in distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C19H26N4O2 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
1-[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C19H26N4O2/c1-13(2)19(24)22-9-7-14(8-10-22)12-25-18-6-5-17-20-16(15-3-4-15)11-23(17)21-18/h5-6,11,13-15H,3-4,7-10,12H2,1-2H3 |
InChI Key |
TWNKSIICDWSONL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)COC2=NN3C=C(N=C3C=C2)C4CC4 |
Origin of Product |
United States |
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